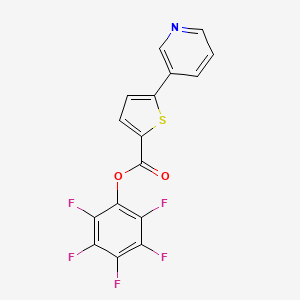

Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate

Übersicht

Beschreibung

Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate is a laboratory chemical . It is used in various applications and is not recommended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The synthesis of Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate involves the preparation of single-chain polymer nanoparticles (SCNPs) containing activated ester moieties . The Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .Molecular Structure Analysis

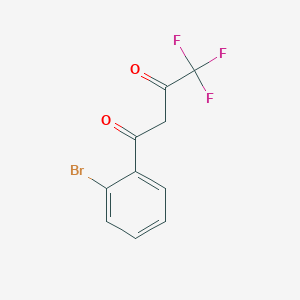

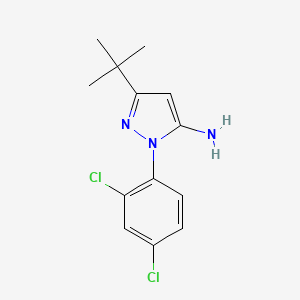

The molecular formula of Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate is C16H6F5NO2S . The molecular weight is 371.28 g/mol . The InChI Key is IDMGFJPLJHXOJV-UHFFFAOYSA-N .Chemical Reactions Analysis

Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .Wissenschaftliche Forschungsanwendungen

Carboxylic Acid Deoxyfluorination and Amide Bond Formation : Pentafluoropyridine (PFP), a related reagent, is used in the deoxyfluorination of carboxylic acids to acyl fluorides and in a one-pot amide bond formation via in situ generation of acyl fluorides. This process provides easy access to amides with high efficiency (Brittain & Cobb, 2021).

Study of Structural, Electronic, Optical, and FET Properties : Thiophene–pyrrole mixed hexamers end-capped with phenyl and pentafluorophenyl groups have been synthesized to investigate their structural, electronic, optical, and field-effect transistor (FET) properties. This research provides insights into the impact of end-capping with phenyl and pentafluorophenyl units on the properties of thiophene–pyrrole hexamers (Nishinaga et al., 2011).

Catalytic Applications in Organic Synthesis : Pentafluorophenylammonium triflate (PFPAT), a related compound, is used as a catalyst in various organic synthesis reactions, such as the synthesis of chromeno[2,3-d]pyrimidinone derivatives and triarylpyridines. These reactions highlight the utility of PFPAT in facilitating high-yield, simple, and efficient synthetic processes (Ghashang et al., 2013); (Montazeri & Mahjoob, 2012).

Development of New Chemical Entities : The synthesis of new chemical entities like substituted pyrrole derivatives and corrole derivatives utilizing compounds related to pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate has been explored. These compounds have potential applications in materials science and pharmaceutical research (Dolbier & Zheng, 2009); (Vale et al., 2007).

Electrochemical Applications : Pentafluorophenyl-substituted fulleropyrrolidine (PSF) has been reported for application in electrochromic devices, showcasing efficient and fast-switching properties. This research demonstrates the potential of pentafluorophenyl derivatives in developing advanced materials for electronic applications (Chaudhary et al., 2021).

Safety and Hazards

Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water if in contact with skin .

Zukünftige Richtungen

The future directions of Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate involve its use in the formation of single-chain polymer nanoparticles (SCNPs) for protein mimicry . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-pyridin-3-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-4-3-8(25-9)7-2-1-5-22-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMGFJPLJHXOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656430 | |

| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 5-pyrid-3-ylthiophene-2-carboxylate | |

CAS RN |

941716-94-5 | |

| Record name | Pentafluorophenyl 5-(pyridin-3-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B1498985.png)